6-Diallylamino-1,3,5-triazine-2,4-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Diallylamino-1,3,5-triazine-2,4-dithiol is an organic compound belonging to the triazine family. This compound is known for its unique structure, which includes a triazine ring substituted with diallylamino and dithiol groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions . The process involves multiple steps, including nucleophilic substitution and thiolation reactions.
Industrial Production Methods
Industrial production of 6-diallylamino-1,3,5-triazine-2,4-dithiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Diallylamino-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The diallylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiol groups results in the formation of disulfides, while substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Diallylamino-1,3,5-triazine-2,4-dithiol has diverse applications in scientific research:
Chemistry: It is used as a corrosion inhibitor for metals such as aluminum and magnesium. The compound forms a protective film on the metal surface, preventing corrosion.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: The compound’s ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.
Wirkmechanismus
The mechanism of action of 6-diallylamino-1,3,5-triazine-2,4-dithiol involves its interaction with metal surfaces and biological targets:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents oxidation and corrosion.
Antimicrobial Activity: The dithiol groups can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Drug Delivery: The compound can form stable complexes with metal ions, facilitating targeted delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
6-Diallylamino-1,3,5-triazine-2,4-dithiol can be compared with other triazine derivatives:
6-Dibutylamino-1,3,5-triazine-2,4-dithiol: Similar in structure but with different alkyl groups, affecting its solubility and reactivity.
6-Mercapto-1,3,5-triazine-2,4-dithiol: Lacks the diallylamino groups, resulting in different chemical properties and applications.
2,4-Diamino-6-diallylamino-1,3,5-triazine:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Eigenschaften
Molekularformel |
C9H12N4S2 |
---|---|
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
6-[bis(prop-2-enyl)amino]-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H12N4S2/c1-3-5-13(6-4-2)7-10-8(14)12-9(15)11-7/h3-4H,1-2,5-6H2,(H2,10,11,12,14,15) |
InChI-Schlüssel |
DWIJFAKFTNPZBI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=C)C1=NC(=S)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.